3,4-Dimethyl-1H-pyrazole hcl physical properties
3,4-Dimethyl-1H-pyrazole hcl physical properties
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethyl-1H-pyrazole Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physical and chemical properties of 3,4-Dimethyl-1H-pyrazole hydrochloride (HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its characterization and application.
Introduction: A Versatile Heterocyclic Building Block
3,4-Dimethyl-1H-pyrazole hydrochloride (CAS No: 202842-99-7) is the salt form of 3,4-Dimethyl-1H-pyrazole.[1] This modification is strategically significant, as the hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various chemical processes and applications.[1] The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry. The specific substitution pattern of two methyl groups at the C3 and C4 positions provides a unique steric and electronic profile, influencing its reactivity and biological interactions.[1]
Research has primarily centered on its utility as a versatile intermediate in organic synthesis.[1] It serves as a precursor for a diverse array of more complex molecules, including potential antimicrobial and anti-inflammatory agents.[1] Furthermore, its application as a reagent in the synthesis of agrochemicals, such as nitrification inhibitors, highlights its importance in improving nitrogen use efficiency in agriculture and mitigating greenhouse gas emissions.[1][2]
Core Physical and Chemical Properties
The fundamental physical properties of a compound are critical for its handling, formulation, and application. The conversion of 3,4-Dimethyl-1H-pyrazole to its hydrochloride salt is a deliberate choice to improve its physical characteristics for practical use.
Data Summary
The table below summarizes the key physical and chemical properties of 3,4-Dimethyl-1H-pyrazole and its hydrochloride salt.
| Property | 3,4-Dimethyl-1H-pyrazole (Free Base) | 3,4-Dimethyl-1H-pyrazole HCl | Significance & Experimental Rationale |
| Molecular Formula | C₅H₈N₂[3][4][5] | C₅H₉ClN₂[1][6] | Defines the elemental composition and is the basis for molecular weight calculation. Confirmed by mass spectrometry and elemental analysis. |
| Molecular Weight | 96.13 g/mol [1][5][7] | 132.59 g/mol [1][6] | Crucial for stoichiometric calculations in synthesis and for quantitative analysis. Derived directly from the molecular formula. |
| CAS Number | 2820-37-3[1][4][5] | 202842-99-7[1][6] | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous compound identification. |
| Appearance | White to cream crystals or powder[4] | Data not explicitly available, but typically a white to off-white solid. | Visual inspection provides a preliminary assessment of purity. Color may indicate the presence of impurities. |
| Melting Point | 51.0-61.0 °C[4] | Not specified in search results. | A sharp, well-defined melting point range is a primary indicator of high purity. Determined using a calibrated melting point apparatus. |
| Solubility | Slightly soluble in water.[8] | Enhanced aqueous solubility is expected.[1] | The salt form increases polarity, improving solubility in polar solvents like water. This is critical for biological assays and aqueous-phase reactions. |
| pKa | Data not available. | Data not available. | The pKa value would quantify the acidity of the pyrazolium ion, influencing its ionization state at different pH values, which is vital for drug development. |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of 3,4-Dimethyl-1H-pyrazole HCl. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution.[1]
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 3,4-Dimethyl-1H-pyrazole HCl, the spectrum is expected to show distinct signals: a singlet for the C5-H proton in the aromatic region, two sharp singlets for the non-equivalent methyl groups (C3-CH₃ and C4-CH₃) in the aliphatic region, and a broad signal for the N-H proton.[1]
-
¹³C NMR: The carbon NMR spectrum reveals the number and electronic environment of carbon atoms. The spectrum will show characteristic signals for the two pyrazole ring carbons attached to methyl groups, the C5 carbon, and the two methyl carbons.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for pyrazole derivatives include C=N stretching, C-H stretching from the methyl groups and the pyrazole ring, and a broad N-H stretching band, which may be more complex in the hydrochloride salt due to N-H⁺ vibrations.[1]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information from fragmentation patterns. For the HCl salt, the analysis is typically performed on the free base, which is volatile. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the free base (C₅H₈N₂), approximately 96.13 m/z.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of a synthesized batch of 3,4-Dimethyl-1H-pyrazole HCl.
Caption: Logical workflow for structural confirmation.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental experiment to assess the purity of a crystalline solid. A pure substance melts over a narrow range, while impurities typically broaden and depress this range.
Objective: To determine the melting point range of 3,4-Dimethyl-1H-pyrazole HCl.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry by placing it in a desiccator under vacuum for several hours.
-
Finely crush a small amount of the crystalline sample into a powder using a spatula on a watch glass. This ensures uniform heat distribution.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.
-
Set a ramp rate. For an unknown compound, a rapid scan (10-20 °C/min) can first identify an approximate melting range.
-
-
Measurement:
-
For an accurate measurement, repeat the experiment with a fresh sample. Set the apparatus to heat rapidly to about 20 °C below the approximate melting point found in the first scan.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Workflow Diagram: Melting Point Determination
Caption: Step-by-step workflow for melting point analysis.
Synthesis Context and Purity Assessment
Understanding the synthesis of 3,4-Dimethyl-1H-pyrazole provides insight into potential impurities. A common route involves the cyclization of a 1,3-dicarbonyl equivalent with hydrazine.[1] For instance, 3-methyl-2,4-pentanedione or an in-situ generated precursor from butanone can be reacted with hydrazine hydrate.[1][9] The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol, ether) to precipitate the hydrochloride salt.
Purity is then assessed using the physical properties described:
-
Melting Point: A sharp range indicates high purity.
-
NMR Spectroscopy: The absence of signals from solvents or reaction intermediates confirms chemical purity.
-
Chromatography (e.g., LC-MS): Techniques like liquid chromatography-mass spectrometry can separate and identify trace impurities, providing a quantitative measure of purity.[10][11]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 3,4-Dimethyl-1H-pyrazole HCl and its free base.
-
Hazard Identification: The free base is classified as harmful if swallowed and causes serious eye damage.[3][12] It is also considered harmful to aquatic life with long-lasting effects.[12]
-
Precautions for Safe Handling:
-
Storage:
References
- 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7 - Benchchem.
- Safety D
- 3,4-DIMETHYL PYRAZOLE - Safety D
- 3,4-dimethyl-1H-pyrazole | C5H8N2 | CID 137735 - PubChem.
- 202842-99-7 | 3,4-Dimethyl-1H-pyrazole HCl - ChemScene.
- 3,4-Dimethyl-1H-pyrazole, 97% 25 g | Buy Online | Thermo Scientific Chemicals.
- 3,4-Dimethyl-1H-pyrazole = 97.0 2820-37-3 - Sigma-Aldrich.
- SAFETY D
- 3,4-Dimethyl-1H-pyrazole, 97% | Fisher Scientific.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed.
- 3,4-Dimethyl-1H-pyrazole|High-Purity Reference Standard - Benchchem.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - ResearchG
- (PDF)
- 1H-Pyrazole, 3,4-dimethyl- - NIST WebBook.
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